![molecular formula C18H13N7 B2757082 2-(吡啶-3-基)-7-(邻甲苯基)-7H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶 CAS No. 900884-04-0](/img/structure/B2757082.png)

2-(吡啶-3-基)-7-(邻甲苯基)-7H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶

货号 B2757082

CAS 编号:

900884-04-0

分子量: 327.351

InChI 键: JLYGNRSSTOSOED-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

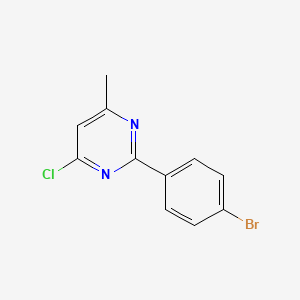

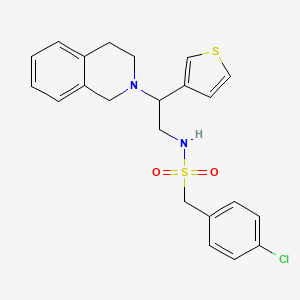

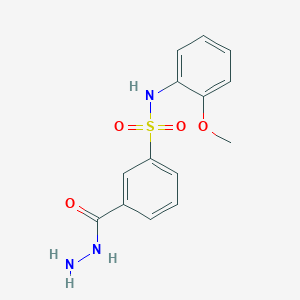

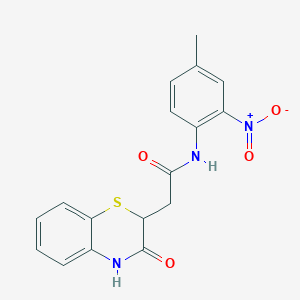

The compound “2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring, a pyrazole ring, a triazole ring, and a pyrimidine ring . These types of compounds are often found in pharmaceuticals and other biologically active substances .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar structure due to the presence of the aromatic rings . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

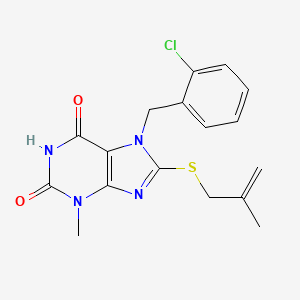

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the nitrogen atoms in the pyridine, pyrazole, triazole, and pyrimidine rings could potentially act as nucleophiles in reactions .科学研究应用

- Researchers have explored the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination complexes. For instance, metal(ii)-complexes containing this ligand have been hydrothermally synthesized and structurally characterized. These complexes exhibit interesting topologies and interpenetration patterns, making them promising candidates for applications in gas storage, catalysis, and molecular recognition .

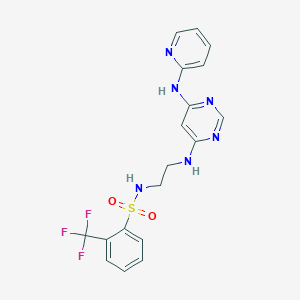

- The compound’s structure can be modified to develop adenosine receptor antagonists. These derivatives may serve as potential multi-target ligands, receptor probes, drug delivery systems, or diagnostic agents. Functionalization of the compound allows researchers to explore its interactions with adenosine receptors and design novel therapeutic agents .

- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which includes this compound, has been investigated as a template for designing new LSD1 inhibitors. Docking studies suggest that interactions between the nitrogen atom in the pyridine ring and specific amino acids contribute to improved activity. LSD1 inhibitors are relevant in epigenetic research and cancer therapy .

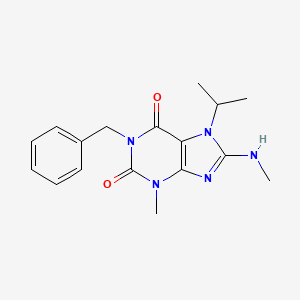

- Researchers have explored the photophysical behavior of this compound, particularly its fluorescence and phosphorescence properties. Investigations have been conducted in blended films and the crystalline phase. Understanding its photophysical properties is essential for potential applications in optoelectronics, sensors, and imaging .

- The compound’s unique structure and aromatic rings make it interesting for studying magnetic and optical properties. Researchers have investigated its behavior in different environments, including solid-state crystals and solution. Applications could include materials for data storage, sensors, and light-emitting devices .

- The chirality of the space group in certain complexes containing this compound arises from the supramolecular packing of 2D layers. Understanding how these layers interact and self-assemble provides insights into chirality and crystal engineering. Such studies contribute to the field of supramolecular chemistry and crystallography .

Metal-Organic Frameworks (MOFs) and Coordination Complexes

Adenosine Receptor Antagonists

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Photophysical Behavior Studies

Magnetic and Optical Properties

Supramolecular Chemistry and Chirality

属性

IUPAC Name |

10-(2-methylphenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7/c1-12-5-2-3-7-15(12)25-17-14(10-21-25)18-22-16(23-24(18)11-20-17)13-6-4-8-19-9-13/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYGNRSSTOSOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-[2-(3-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B2757000.png)

![N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2757003.png)

![N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2757007.png)

![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2757012.png)

![1-Azaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2757013.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2757017.png)

![2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2757021.png)